molecular formula C21H24N2O3 B2871968 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide CAS No. 921518-69-6

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide

Cat. No.: B2871968
CAS No.: 921518-69-6
M. Wt: 352.434
InChI Key: SEDCMEXUNXNCAX-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a propanamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring which is a seven-membered heterocyclic compound containing nitrogen and oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrobenzo[b][1,4]oxazepin ring, in particular, would add complexity due to its seven-membered ring structure with nitrogen and oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

Benzoxazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have shown significant antimicrobial activities against various bacterial and fungal strains, with some also displaying anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015).

Heterocyclic Compounds in Medicinal Chemistry

The construction of dibenzo[d,f][1,3]oxazepine skeletons, through reactions involving 2′-amino-2-hydroxybiphenyl and isothiocyanates, has been reported. These heterocyclic compounds are of interest due to their potential as biologically active substances, indicating their relevance in drug discovery and pharmacological research (Murata et al., 2021).

Nonlinear Optical (NLO) Properties

Benzimidazole-tethered oxazepine hybrids have been synthesized and analyzed for their nonlinear optical (NLO) properties. Computational hyperpolarizability studies identified compounds with promising NLO applications, highlighting the potential of benzoxazepine derivatives in the development of materials for optical technologies (Almansour et al., 2016).

Liquid Crystal Materials

Studies on heterocyclic liquid crystals containing 1,3-oxazepine cores have explored their thermal and mesomorphic behaviors. Such compounds possess high phase transition temperatures and exhibit textures characteristic of nematic phases, underscoring their utility in the design of liquid crystal displays and other optoelectronic devices (Yeap, Mohammad, & Osman, 2010).

Anticancer Activity

Research on 3-benzyl-4(3H)quinazolinone analogues has revealed broad-spectrum antitumor activity, with certain compounds displaying potency against CNS, renal, and breast cancer cell lines. These findings suggest the potential of benzoxazepine derivatives in cancer therapy, emphasizing their relevance in oncological research (Al-Suwaidan et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Given the complexity of the molecule, it could potentially interact with multiple targets .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-21(2)14-26-18-13-16(10-11-17(18)23(3)20(21)25)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDCMEXUNXNCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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